2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Overview
Description
This compound, also known as CP55940, is a synthetic cannabinoid agonist . It has a molecular formula of C24H40O3 and a molecular weight of 376.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a phenol group, a cyclohexyl group, and a long alkyl chain . The compound has three stereocenters, leading to several possible stereoisomers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 376.6 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a high logP value of 6.1, indicating its lipophilic nature .Scientific Research Applications
Chemical Synthesis and Catalysis
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been studied in the context of chemical synthesis, particularly in the development of transition-metal complexes for ethylene polymerization catalysts. Houghton et al. (2008) explored the reaction of phenoxy-imine ligands with metal halides, which is relevant for the synthesis and characterization of catalysts used in polymerization processes (Houghton et al., 2008).
Enantioselective Synthesis
This compound is also significant in enantioselective synthesis. Basavaiah and Krishna (1995) utilized cyclohexyl-based chiral auxiliaries for the synthesis of α-hydroxy acids, highlighting the role of such compounds in producing enantiomerically pure products (Basavaiah & Krishna, 1995).
Neuroscientific Research
In neuroscience, this compound has been used to study the effects of cannabinoids on spatial memory and hippocampal function. Robbe and Buzsáki (2009) demonstrated that administration of a cannabinoid receptor agonist, which includes 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, can impair memory by altering the temporal dynamics of hippocampal neurons (Robbe & Buzsáki, 2009).
Natural Product Isolation
This chemical has also been identified in the isolation of natural products. Duan et al. (2015) isolated new phenol derivatives from Stereum hirsutum, expanding the understanding of natural compounds and their potential applications (Duan et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and tested for various activities, such as antiulcer properties. Muto et al. (1995) synthesized phenylpropanol derivatives, which include structural elements of 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, demonstrating significant antiulcer activities (Muto et al., 1995).
properties
IUPAC Name |
2-[(1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFFALZMRAPHQ-KAGYGMCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@H](CC[C@H]2CCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017790 | |
Record name | 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyl-2-octanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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